Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)

2,6-Dibromobenzyl Bromide structure
2,6-Dibromobenzyl Bromide structure
Nom du produit:2,6-Dibromobenzyl Bromide
Numéro CAS:93701-32-7
Le MF:C7H5Br3
Mégawatts:328.826599836349
MDL:MFCD13185505
CID:1026980
PubChem ID:13381015

2,6-Dibromobenzyl Bromide Propriétés chimiques et physiques

Nom et identifiant

    • 1,3-Dibromo-2-(bromomethyl)benzene
    • 2,6-dibromobenzyl bromide
    • 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
    • AB89807
    • DB-363083
    • SCHEMBL173876
    • DTXSID70538840
    • 1,3-dibromo-2-bromomethylbenzene
    • QFXJJFWSOLXOSE-UHFFFAOYSA-N
    • EN300-1266476
    • MFCD13185505
    • DTXCID30489627
    • AS-44060
    • 93701-32-7
    • AKOS015966672
    • 1,3-Dibromo-2-bromomethyl-benzene
    • 2,6-Dibromobenzyl Bromide
    • MDL: MFCD13185505
    • Piscine à noyau: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
    • La clé Inchi: QFXJJFWSOLXOSE-UHFFFAOYSA-N
    • Sourire: BrC1C(CBr)=C(Br)C=CC=1

Propriétés calculées

  • Qualité précise: 327.79209g/mol
  • Masse isotopique unique: 325.79414g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 1
  • Complexité: 95
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.9
  • Surface topologique des pôles: 0Ų

Propriétés expérimentales

  • Dense: 2.173
  • Point d'ébullition: 306.3°C at 760 mmHg
  • Point d'éclair: 136.5°C
  • Indice de réfraction: 1.636

2,6-Dibromobenzyl Bromide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D937010-1000mg
2,6-Dibromobenzyl Bromide
93701-32-7
1g
$563.00 2023-05-18
eNovation Chemicals LLC
D251023-20g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 95%
20g
$395 2024-08-03
Advanced ChemBlocks
O32629-1G
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 95%
1G
$550 2023-09-15
Enamine
EN300-1266476-250mg
1,3-dibromo-2-(bromomethyl)benzene
93701-32-7 95.0%
250mg
$234.0 2023-10-02
Aaron
AR006FC3-1g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 97%
1g
$23.00 2025-01-23
Aaron
AR006FC3-10g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 97%
10g
$233.00 2023-12-13
abcr
AB575156-250mg
1,3-Dibromo-2-(bromomethyl)benzene; .
93701-32-7
250mg
€330.70 2024-04-15
1PlusChem
1P006F3R-25g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 95%
25g
$837.00 2025-02-21
Enamine
EN300-1266476-0.05g
1,3-dibromo-2-(bromomethyl)benzene
93701-32-7 95%
0.05g
$110.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1767207-25g
1,3-Dibromo-2-(bromomethyl)benzene
93701-32-7 98%
25g
¥9103.00 2024-04-24

2,6-Dibromobenzyl Bromide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Référence
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2018, 20(11), 3310-3313

Méthode de production 2

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  4 h, reflux
Référence
6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase
Skedelj, Veronika; Arsovska, Emilija; Tomasic, Tihomir; Kroflic, Ana; Hodnik, Vesna; et al, PLoS One, 2012, 7(8),

Méthode de production 3

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  16 h, 85 °C; 85 °C → rt
Référence
Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
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Méthode de production 4

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  overnight, rt
Référence
Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt
Référence
Heterocyclic compounds and compositions for treating CNS disorders and their preparation
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Méthode de production 6

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  14 h, reflux
Référence
Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties
Wang, Xiaojing ; Barbosa, James; Blomgren, Peter; Bremer, Meire C.; Chen, Jacob; et al, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Méthode de production 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt → 80 °C; 14 h, reflux
Référence
Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ,  Water ;  rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  reflux; 10 h, reflux
Référence
Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  14 h, rt → 80 °C
Référence
Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, 80 °C
Référence
Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  80 °C; 14 h, reflux
Référence
Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  reflux
Référence
An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles
van den Hoogenband, Adri; Lange, Jos H. M.; Iwema-Bakker, Wouter I.; den Hartog, Jack A. J.; van Schaik, Jord; et al, Tetrahedron Letters, 2006, 47(26), 4361-4364

Méthode de production 13

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ;  80 °C
Référence
tBuOK-Promoted Cyclization of Imines with Aryl Halides
Li, Ya-Wei; Zheng, Hong-Xing; Yang, Bo; Shan, Xiang-Huan; Qu, Jian-Ping ; et al, Organic Letters, 2020, 22(11), 4553-4556

Méthode de production 14

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt → 80 °C; 14 h, reflux
Référence
Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  rt → 85 °C; 3 h, reflux
Référence
Diamine monomers for intrinsic high-dielectric low-loss polyimides
, China, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
Référence
Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors
Chen, Meng-Hsin; Fitzgerald, Patricia; Singh, Suresh B.; O'Neill, Edward A.; Schwartz, Cheryl D.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226

Méthode de production 17

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  16 h, 85 °C; 85 °C → rt
Référence
Preparation of benzodiazepinone compounds useful in the treatment of skin conditions
, United States, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  16 h, 80 °C
Référence
Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  24 h, rt → reflux
Référence
Indazoles and azaindazoles as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

2,6-Dibromobenzyl Bromide Raw materials

2,6-Dibromobenzyl Bromide Preparation Products

2,6-Dibromobenzyl Bromide Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
A937857
Pureté:99%/99%
Quantité:10g/25g
Prix ($):234.0/469.0